![molecular formula C10H5ClN2O B1347961 4-Chlorobenzofuro[3,2-d]pyrimidine CAS No. 39876-88-5](/img/structure/B1347961.png)
4-Chlorobenzofuro[3,2-d]pyrimidine
Overview
Description
4-Chlorobenzofuro[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C10H5ClN2O and a molecular weight of 204.62 g/mol . This compound is characterized by a fused ring system consisting of a benzofuran moiety and a pyrimidine ring, with a chlorine atom attached at the 4-position of the benzofuran ring . It is a solid at room temperature and is typically stored under inert atmosphere conditions at 2-8°C .
Preparation Methods
The synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product . Specific details on the reaction conditions and reagents used in the synthesis are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
4-Chlorobenzofuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly reported.
Hydrazine Reactions: The reaction with hydrazine hydrate leads to the formation of hydrazides, which can further react with compounds like ethyl acetoacetate to form pyrazolyl derivatives.
Scientific Research Applications
Synthesis and Reactions
- Synthesis of N-(4-bromo-2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4-amine: 4-Chlorobenzofuro[3,2-d]pyrimidine is used as a reactant in synthesizing N-(4-bromo-2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4-amine. This is achieved through a reaction with (4-bromo-2-fluorophenyl)methanamine in acetonitrile, using N-ethyl-N,N-diisopropylamine as a base and heating the mixture to 120°C for 21 hours, yielding 78% of the desired product .
Related Research
- Benzofuro[3,2-c]quinolines: Research on benzofuro[3,2-c]quinolines has shown that these compounds exhibit antileukemia activity. Certain derivatives with hydroxyl substitutions have demonstrated good activity against MV-4-11 cells . For example, compound 2e , which has a free hydroxyl group at the C5 position on the benzofuran ring, showed the highest antileukemia activity (IC50 = 0.12 μM) . The selectivity index (SI) for compound 2e was 79.5, indicating a high selectivity towards cancer cells compared to normal cells .
Potential Applications
Given that this compound is a pyrimidine derivative, it may have potential applications in various fields:
- Medicinal Chemistry: Pyrimidine derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . The chloro group (Cl) in the compound allows it to be easily modified, and can serve as a site of reactivity to create more complex molecules.
- Materials Science: The chemical inertness, water repellency, and other properties of Teflon finishes, which contain fluorine, are used for industrial applications . The related compounds could potentially be modified for use in coatings, films, and other materials .
Mechanism of Action
The mechanism of action of 4-Chlorobenzofuro[3,2-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with nucleic acids . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Chlorobenzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
- 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
- 4-Chloro-6-bromothieno[3,2-d]pyrimidine
- 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
These compounds share structural similarities but differ in their substituents and specific chemical properties, which can influence their reactivity and applications.
Biological Activity
4-Chlorobenzofuro[3,2-d]pyrimidine (CBFP) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CBFP, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
CBFP features a fused benzofuro and pyrimidine moiety with a chlorine substituent at the fourth position. Its chemical formula is , and it has a molecular weight of approximately 246.68 g/mol. The unique structural characteristics of this compound contribute to its diverse biological activities, particularly in anticancer research.
Anticancer Properties
Research indicates that compounds related to CBFP exhibit significant anticancer activities. For example, studies on pyrimidine derivatives have shown promising results against various cancer cell lines:
- Antiproliferative Activity : CBFP and its analogs have demonstrated potent antiproliferative effects against cancer cell lines such as A549 (lung carcinoma) and T47D (breast carcinoma) with IC50 values indicating strong efficacy .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways, such as the ERK1/2 pathway, leading to apoptosis in cancer cells . In particular, the activation of caspases 3, 8, and 9 has been linked to the anticancer effects observed in certain derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR of CBFP is crucial for optimizing its biological activity. Research has highlighted various modifications that enhance potency:
- Substitution Effects : The presence of a chlorine atom at specific positions significantly influences the compound's activity. For instance, replacing chlorine with fluorine has been shown to increase anticancer potency in related compounds .
- Fused Ring Systems : The fused benzofuro and pyrimidine structure is essential for maintaining the biological activity observed in various derivatives. Compounds with hydroxyl groups at specific positions exhibit higher selectivity towards cancer cells compared to normal cells .
Data Table: Biological Activity Summary
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung) | 1.16 | ERK1/2 inhibition, apoptosis induction |
Analog A | T47D (Breast) | 0.87 | Caspase activation |
Analog B | HT-29 (Colon) | 0.95 | Cell cycle arrest |
Analog C | Jurkat E6.1 (T-cell leukemia) | 0.76 | Antiproliferative effect |
Case Studies
Several studies have focused on the biological evaluation of CBFP and its derivatives:
- Antileukemia Activity : A study demonstrated that specific derivatives of CBFP showed excellent selectivity against leukemia cells compared to normal peripheral blood mononuclear cells (PBMCs), indicating a high selectivity index (SI) .
- In Vivo Studies : Although most studies have been conducted in vitro, preliminary in vivo evaluations suggest that CBFP derivatives may also exhibit significant therapeutic potential with minimal toxicity to normal tissues.
- High-Throughput Screening : A high-throughput screening approach identified several promising analogs of CBFP with enhanced potency against NAPE-PLD (an enzyme associated with cancer progression), suggesting avenues for further development .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-chlorobenzofuro[3,2-d]pyrimidine in laboratory settings?
- Methodological Answer: Laboratory handling requires strict adherence to safety measures:
- Use PPE (gloves, protective clothing, goggles, and masks) to avoid skin/eye contact or inhalation .
- Conduct reactions involving toxic intermediates in a fume hood or glovebox .
- Dispose of waste via certified biological waste management services to prevent environmental contamination .
- Use filter-tipped pipettes and dedicated equipment to minimize cross-contamination .
Q. What synthetic routes are employed for the preparation of this compound?
- Methodological Answer: Common methods include:
- Condensation reactions : Reacting 1,3,4-thiadiazole-2(3H)-thione derivatives with chlorinated intermediates under reflux conditions (e.g., acetonitrile, 80°C) .
- Multi-step synthesis : Starting from substituted pyrimidines, followed by cyclization using POCl₃ or PCl₃ to introduce the chloro group .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.77–9.74 ppm) and chlorine substituents .
- Mass spectrometry : Confirm molecular weight (204.61 g/mol) and fragmentation patterns .
- Physicochemical properties :
Property | Value | Reference |
---|---|---|
Melting Point | 162.2°C | |
Boiling Point | 344.6°C (760 mmHg) | |
Density | 1.474 g/cm³ |
Q. What stability considerations are critical for storing this compound?
- Methodological Answer:
- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
- Avoid exposure to moisture or light, which may degrade the chloro substituent .
Advanced Research Questions
Q. How can structural modifications enhance this compound's selectivity for kinase targets like mTOR or EGFR?
- Methodological Answer:
- Introduce fluoromethyl/difluoromethyl groups at C-6/C-8 positions to improve hydrophobic interactions with kinase ATP-binding pockets .
- Replace the chloro group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to enhance binding affinity for EGFR .
- Use molecular docking (AutoDock Vina) to predict binding poses and optimize substituent placement .
Q. What structure-activity relationships (SAR) govern the antiproliferative activity of this compound derivatives?
- Methodological Answer:
- Key SAR findings :
- Derivatives with electron-deficient aryl groups (e.g., 2-chloro-6-fluorophenyl) show 89.2% growth inhibition in PC3 prostate cancer cells at 10 μM .
- Pyrrolo[3,2-d]pyrimidine analogs exhibit TLR7 agonism, linking heterocycle size to immune activation .
- Experimental validation :
- Screen compounds against a panel of cell lines (e.g., PC3, A549) using MTT assays .
- Compare IC₅₀ values to establish substituent effects .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., PC3 from ATCC), culture conditions, and compound concentrations .
- Validate mechanisms : Perform kinase inhibition assays (e.g., EGFR IC₅₀ = 0.2 μM ) alongside antiproliferative screens to confirm target engagement.
- Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability .
Q. What strategies improve the solubility and formulation of this compound for in vivo studies?
- Methodological Answer:
- Prodrug design : Incorporate phosphate or PEG groups at the chloro position to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability and reduce off-target effects .
Q. How do this compound derivatives compare to other heterocycles (e.g., thieno[3,2-d]pyrimidine) in kinase inhibition?
- Methodological Answer:
- Comparative analysis :
Heterocycle | Target | IC₅₀ (μM) | Reference |
---|---|---|---|
This compound | EGFR | 0.2 | |
Thieno[3,2-d]pyrimidine | mTOR | 0.15 |
- Key insight : Benzofuro derivatives exhibit broader kinase inhibition, while thieno analogs show higher mTOR specificity due to sulfur-mediated H-bonding .
Q. Can this compound derivatives synergize with existing anticancer agents?
Properties
IUPAC Name |
4-chloro-[1]benzofuro[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHSRPOYMSBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346063 | |
Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39876-88-5 | |
Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.